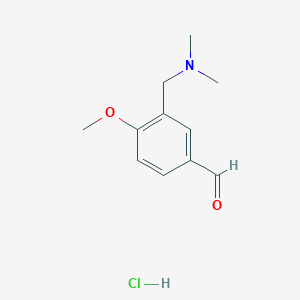

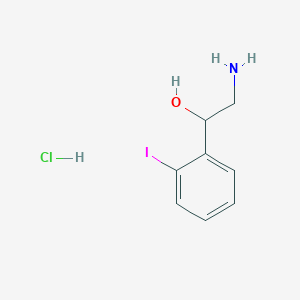

2-Amino-1-(2-iodophenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(2-iodophenyl)ethanol hydrochloride (AIPE), also known as 2-amino-1-iodo-2-phenylethanol, is a chemical compound used in various scientific and industrial applications. It is a colorless solid that is soluble in water and has a melting point of around 210°C. AIPE is a derivative of phenylethanol, a compound found in various natural products and essential oils. AIPE is used in a variety of laboratory experiments and has a wide range of applications in research and industry.

Aplicaciones Científicas De Investigación

Combinatorial Synthesis for Anticancer Evaluation

A study explored the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives through a series of combinatorial synthesis involving 1,3indandione, aromatic aldehydes, and guanidine hydrochloride. These compounds were evaluated for their anticancer potential, particularly against human breast cancer and colon cancer cell lines. The synthesis method emphasized green chemistry principles by using a non-toxic and non-carcinogenic solvent system (water–ethanol) (Patravale et al., 2014).

Deoxygenation Methodology

A study developed a highly efficient methodology for the deoxygenation of hydroxyl groups. This process involved the creation of a 2-(2-iodophenyl)ethyl methyl phosphite derivative from an alcohol using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. The transformation led to the efficient production of deoxygenation products, showcasing a novel approach in organic synthesis (Zhang & Koreeda, 2004).

Antimicrobial and Analgesic Activities

In another research, substituted aryl-N-chalconyl aminophenols were synthesized and their structure was confirmed through various analytical methods. These compounds were tested for their analgesic and antimicrobial activities. Some of the synthesized compounds showed significant activity, revealing the potential of such derivatives in pharmaceutical applications (Sahu et al., 2009).

Catalyzed Amination

A research detailed a copper-catalyzed direct amination process using ortho-functionalized haloarenes and NaN(3) as the amino source in ethanol. This method efficiently synthesized ortho-functionalized aromatic amines, contributing to the advancement in amination techniques (Zhao, Fu, & Qiao, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1009330-05-5 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)